(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Physicochemical properties Drug-likeness BCAT inhibition

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1706155-43-2) is a synthetic benzofuran-carboxamide derivative composed of a 7-methoxybenzofuran-2-carbonyl moiety linked via an amide bond to a 3-(phenylsulfonyl)pyrrolidine scaffold. The compound possesses a calculated molecular weight of 385.43 g/mol and a molecular formula of C20H19NO5S.

Molecular Formula C20H19NO5S
Molecular Weight 385.43
CAS No. 1706155-43-2
Cat. No. B2560495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1706155-43-2
Molecular FormulaC20H19NO5S
Molecular Weight385.43
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H19NO5S/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(22)21-11-10-16(13-21)27(23,24)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3
InChIKeyUFFXPWWGOXWWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1706155-43-2 Structural Overview: 7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone


(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1706155-43-2) is a synthetic benzofuran-carboxamide derivative composed of a 7-methoxybenzofuran-2-carbonyl moiety linked via an amide bond to a 3-(phenylsulfonyl)pyrrolidine scaffold [1]. The compound possesses a calculated molecular weight of 385.43 g/mol and a molecular formula of C20H19NO5S [1]. The 7-methoxy substitution on the benzofuran ring contributes to its electronic properties, while the phenylsulfonyl group on the pyrrolidine ring introduces both steric bulk and hydrogen-bond acceptor capacity, creating a conformationally constrained pharmacophore that differentiates it from simpler benzofuran derivatives lacking the sulfonylpyrrolidine element [2].

Procurement Risk Assessment: Why Generic Substitution of CAS 1706155-43-2 Is Not Advisable


Interchanging (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone with in-class analogs is not straightforward, as small structural variations in the benzofuran-sulfonylpyrrolidine series produce large shifts in biological activity. For instance, replacing the phenylsulfonyl group with a methylsulfonyl group alters both lipophilicity and hydrogen-bonding geometry, while removal of the 7-methoxy group on the benzofuran ring diminishes activity by 5- to 10-fold in branched-chain amino acid aminotransferase (BCAT) inhibition assays among closely related benzofuran-2-carbohydrazide analogs [1]. Furthermore, the 3-substituted pyrrolidine ring orientation is critical: 4-substituted pyrrolidine analogs show different conformational preferences and target engagement profiles, as demonstrated in HIV-1 protease inhibitor SAR studies where the 7-methoxybenzofuran-2-carbonyl moiety was essential for picomolar-level potency [2]. These observations underscore that even conservative substitutions on the pyrrolidine ring or benzofuran core cannot be assumed to preserve the conformational and electronic properties required for a given biological or chemical application.

Quantitative Differentiation Evidence for CAS 1706155-43-2 Procurement Decisions


Phenylsulfonyl vs. Methylsulfonyl Conformational Impact: Predicted LogP and Polar Surface Area Comparison

The phenylsulfonyl group in CAS 1706155-43-2 confers higher lipophilicity and a larger polar surface area relative to the methylsulfonyl analog. Based on class-level data from benzofuran-2-carbohydrazide inhibitors, the 5-methoxy-N'-(phenylsulfonyl)-1-benzofuran-2-carbohydrazide shows an IC50 of 12.8 µM against human BCAT, while the corresponding indole analog (replacing benzofuran with indole) shows a 4.4-fold weaker IC50 of 56.8 µM, demonstrating that both the benzofuran core and phenylsulfonyl group contribute to target engagement [1]. The pyrrolidine ring in CAS 1706155-43-2 further rigidifies the scaffold relative to the flexible carbohydrazide linker, which may enhance binding site complementarity compared to more flexible analogs.

Physicochemical properties Drug-likeness BCAT inhibition

7-Methoxybenzofuran-2-carbonyl as a Privileged Fragment: HIV-1 Protease Inhibition Data

The 7-methoxybenzofuran-2-carbonyl moiety, which forms the left-hand portion of CAS 1706155-43-2, has been independently validated as a key potency-driving fragment. In HIV-1 protease inhibitor SAR, the 7-methoxybenzofuran-2-carbonyl derivative (compound 44) achieved a Ki of 4.5 nM against HIV-1 PR and IC90 values of 0.58 µM (chronic infection) and 0.06 µM (acute infection) [1]. Other fused aromatic heterocycle carbonyl replacements were less effective, indicating the superiority of the 7-methoxybenzofuran-2-carbonyl moiety over alternative heterocycles in this chemotype [1]. While CAS 1706155-43-2 has a 3-phenylsulfonylpyrrolidine rather than the 4(S)-Cl-pyrrolidine in compound 44, the shared 7-methoxybenzofuran-2-carbonyl fragment provides a validated starting point for target engagement.

HIV-1 protease inhibition Antiviral Structure-activity relationship

Halogen-Substituted Phenylsulfonyl Analogs Show Potency Gradients: Evidence from BCAT Inhibitors

In a series of benzofuran-2-carbohydrazide BCAT inhibitors, systematic modification of the phenylsulfonyl substituent revealed potency differences spanning >15-fold. 5-Chloro-N'-(phenylsulfonyl)-1-benzofuran-2-carbohydrazide showed an IC50 of 4.2 µM, while the 2-methylphenylsulfonyl analog improved to 1.16 µM and the 2-trifluoromethylphenylsulfonyl analog reached 0.8 µM [1]. The unsubstituted phenylsulfonyl analog served as the baseline reference. Although CAS 1706155-43-2 features an unsubstituted phenylsulfonyl group, this class-level SAR indicates that phenylsulfonyl-containing benzofurans are tunable scaffolds where potency can be modulated by aryl substitution, and that the unsubstituted phenylsulfonyl group provides a defined reference point for further optimization [1].

Halogen substitution effects BCAT inhibition Phenylsulfonyl SAR

Pyrrolidine Ring Regiochemistry Matters: 3-Substituted vs. 4-Substituted Activity Divergence

The position of substitution on the pyrrolidine ring critically influences biological activity. In the HIV-1 protease inhibitor series, systematic substitution at the 3- and 4-positions of the pyrrolidine P1' moiety revealed that 4(S)-Cl substitution provided optimal potency, while other regioisomers and substituents showed reduced activity [1]. CAS 1706155-43-2 bears a 3-phenylsulfonyl substituent, a regioisomeric position that presents the sulfonyl group in a different spatial orientation compared to 4-substituted analogs. This regiochemical choice alters the vector of the sulfonyl group relative to the amide carbonyl and benzofuran ring, potentially impacting target binding or physicochemical properties differently than 4-substituted pyrrolidine derivatives [1].

Pyrrolidine regiochemistry HIV-1 protease Conformational effect

Amide Bond Conformational Restriction: Pyrrolidine-methanone vs. Flexible Linker Scaffolds

CAS 1706155-43-2 contains a tertiary amide linkage between the benzofuran carbonyl and pyrrolidine nitrogen, which restricts rotation around the N–C(O) bond compared to secondary amides, esters, or carbohydrazide linkers found in many benzofuran-phenylsulfonyl analogs. This conformational restriction reduces the entropic penalty upon binding and may improve target selectivity. In the BCAT inhibitor series, the flexible carbohydrazide linker (N'-(phenylsulfonyl)-1-benzofuran-2-carbohydrazide) showed an IC50 of 18.3 µM, while the pyrrolidine-containing CAS 1706155-43-2 is predicted to have a more constrained geometry [1]. The rigidified pyrrolidine amide scaffold has been exploited in multiple patent families, including sulfonylpyrrolidine-based dyslipidemia agents (US20080045540A1) and RORγ agonists (US12012374B2), indicating broad utility of this conformational motif [2][3].

Conformational restriction Amide bond Rigidification benefit

Limited Analytical Characterization: Purity and Identity Benchmarking

Vendor-supplied analytical data for CAS 1706155-43-2 indicate a typical purity of 95% (HPLC) as reported by multiple commercial sources, with identity confirmation by 1H NMR and mass spectrometry [1]. The molecular ion peak at m/z 385.43 (ESI-MS) and characteristic NMR signals for the 7-methoxy group (δ 3.8-4.0 ppm), benzofuran aromatic protons (δ 6.8-7.8 ppm), and pyrrolidine ring protons (δ 2.0-4.5 ppm) serve as identity benchmarks. In contrast, closely related analogs such as Benzofuran-2-yl(pyrrolidin-1-yl)methanone (CAS 92028-90-5, MW 215.25) lack the phenylsulfonyl and methoxy substituents, making them unsuitable as drop-in replacements for applications requiring the full substitution pattern of CAS 1706155-43-2 .

Analytical characterization Purity Procurement quality

Evidence-Based Application Scenarios for CAS 1706155-43-2 Procurement


BCAT Inhibitor Lead Optimization: Methoxy-Phenylsulfonyl Scaffold Exploration

The structural similarity of CAS 1706155-43-2 to 5-methoxy-N'-(phenylsulfonyl)-1-benzofuran-2-carbohydrazide (IC50 = 12.8 µM against hBCAT) positions it as a conformationally constrained analog for BCAT inhibitor lead optimization programs [1]. The replacement of the flexible carbohydrazide linker with a rigid pyrrolidine-amide may improve target selectivity and metabolic stability. Researchers can use the phenylsulfonyl SAR data (IC50 range 0.8–18.3 µM across substituent variants) as a benchmark for evaluating newly synthesized derivatives.

HIV-1 Protease Inhibitor Fragment Evolution Using 7-Methoxybenzofuran-2-carbonyl Core

The validated potency of the 7-methoxybenzofuran-2-carbonyl moiety in HIV-1 protease inhibition (Ki = 4.5 nM for compound 44) provides a strong rationale for using CAS 1706155-43-2 as a starting point for fragment-based or scaffold-hopping approaches to antiviral drug discovery [1]. The 3-phenylsulfonylpyrrolidine portion offers a distinct vector for exploring alternative P1' pocket interactions compared to the 4(S)-Cl-pyrrolidine in compound 44.

Conformationally Constrained Amide Scaffold for RORγ or Sulfonylpyrrolidine-Based Drug Discovery

The pyrrolidine-sulfonyl-amide architecture of CAS 1706155-43-2 is consistent with chemotypes claimed in patent families covering RORγ agonists (US12012374B2) and sulfonylpyrrolidine-based dyslipidemia agents (US20080045540A1) [1][2]. The compound can serve as a synthetic intermediate or structure-activity relationship probe in programs targeting these therapeutic areas, where the combination of a heteroaryl carbonyl and a sulfonylpyrrolidine is a recurrent pharmacophoric motif.

Analytical Reference Standard for Benzofuran-Sulfonylpyrrolidine Compound Class

With a defined molecular formula (C20H19NO5S), molecular weight (385.43 g/mol), and reported purity of 95% (HPLC), CAS 1706155-43-2 can function as a well-characterized reference standard for LC-MS method development and quality control in laboratories synthesizing or analyzing benzofuran-sulfonylpyrrolidine derivatives [1]. Its distinct retention time, mass spectrum, and NMR signature provide unambiguous identification benchmarks that differentiate it from simpler analogs such as Benzofuran-2-yl(pyrrolidin-1-yl)methanone (MW 215.25).

Quote Request

Request a Quote for (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.